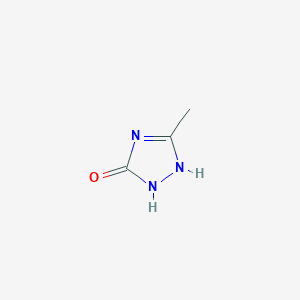

5-methyl-1H-1,2,4-triazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXXXARCKJHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239237 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-63-2 | |

| Record name | 1,2-Dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-1,2,4-triazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is crucial for predicting the molecule's behavior in biological systems, designing effective synthetic routes, and formulating it into viable drug products.

Chemical Identity and Structure

This compound is a substituted triazole, a five-membered aromatic ring containing three nitrogen atoms. The presence of a methyl group and a hydroxyl group influences its electronic properties and potential for intermolecular interactions.

-

IUPAC Name: this compound

-

CAS Number: 4002-33-9[1]

-

Molecular Formula: C₃H₅N₃O[1]

-

Molecular Weight: 99.09 g/mol [1]

The structure of this compound features a tautomeric equilibrium between the -ol and -one forms. This tautomerism can significantly impact its hydrogen bonding capabilities and interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Melting Point | 224-226 °C | [1] |

| Boiling Point | 208.5±23.0 °C at 760 mmHg | [1] |

| Density | 1.5±0.1 g/cm³ | [1] |

| pKa | 8.84±0.20 | [1] |

| LogP | -0.5 | [1] |

Expert Insights:

-

The high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding and dipole-dipole interactions facilitated by the triazole ring and its substituents.

-

The negative LogP value indicates that the compound is hydrophilic, meaning it has a higher affinity for water than for lipids. This is a crucial factor for its solubility in aqueous biological fluids and its ability to cross cell membranes.

-

The pKa value indicates that this compound is a weak acid. At physiological pH (around 7.4), a significant portion of the molecules will be in their ionized form, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility

The solubility of a drug candidate is a critical parameter that affects its bioavailability.

-

Organic Solvent Solubility: It is expected to have some solubility in polar organic solvents like ethanol, methanol, and DMSO, which are commonly used in in-vitro assays and as formulation excipients.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This is a standard and reliable method for determining the equilibrium solubility of a compound.

-

Preparation: Prepare a series of saturated solutions of this compound in the desired solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibration: Agitate the solutions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material is necessary to confirm saturation.

-

Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Caption: Workflow for experimental solubility determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the N-H proton, and another broad singlet for the O-H proton. The chemical shifts of these protons would be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the methyl carbon and the two distinct ring carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H and O-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).[3]

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 99.09). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

1,2,4-triazoles can be synthesized through various methods, including the Pellizzari and Einhorn–Brunner reactions.[4] A common route to substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives.[4]

The reactivity of this compound is dictated by the functional groups present. The hydroxyl group can undergo O-alkylation or acylation. The triazole ring nitrogens can be alkylated, and the ring itself can participate in various cycloaddition reactions. These reactive handles are valuable for the synthesis of derivatives with modified properties for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse biological activities.[5][6] These include antifungal, antibacterial, antiviral, and anticancer agents.[5][6][7] The physicochemical properties of this compound, particularly its hydrophilicity and hydrogen bonding capacity, make it an attractive building block for the design of new therapeutic agents. Its potential to interact with biological targets through hydrogen bonds and its relatively small size allow it to fit into various active sites.

Conclusion

This guide has provided a detailed overview of the key physicochemical properties of this compound. A thorough understanding of its structure, solubility, pKa, and spectral characteristics is fundamental for its successful application in research and drug development. The provided experimental protocol for solubility determination serves as a practical example of how these critical parameters can be reliably measured. The inherent properties of this molecule, coupled with the proven therapeutic potential of the 1,2,4-triazole scaffold, underscore its importance as a valuable compound for further investigation.

References

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

-

1,2,4-Triazole - Solubility of Things. [Link]

-

1,2,4-Triazole - Wikipedia. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ijsr.net [ijsr.net]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. mdpi.com [mdpi.com]

- 7. Buy 1-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(oxan-4-ylmethyl)piperazine [smolecule.com]

An In-depth Technical Guide to the Tautomeric Forms of 5-methyl-1H-1,2,4-triazol-3-ol in Solution

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of tautomerism, the subtle migration of a proton leading to distinct yet readily interconvertible structural isomers, holds profound implications for the chemical and biological behavior of a molecule. In the realm of drug discovery and development, a comprehensive understanding of a compound's tautomeric landscape is not merely an academic exercise but a critical necessity. The physicochemical properties, receptor binding affinity, and metabolic fate of a drug candidate can be dictated by the predominant tautomeric form in a given physiological environment. This guide, prepared for the discerning scientific audience, delves into the fascinating world of tautomerism as it pertains to 5-methyl-1H-1,2,4-triazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. By integrating theoretical principles with practical experimental and computational methodologies, we aim to provide a self-validating framework for the rigorous investigation of its tautomeric forms in solution.

The Tautomeric Landscape of this compound

This compound presents a rich and complex tautomeric equilibrium, involving both annular prototropic tautomerism within the triazole ring and keto-enol tautomerism involving the hydroxyl group. This results in several possible tautomeric forms, the relative populations of which are exquisitely sensitive to the surrounding environment, particularly the solvent.

Annular Prototropic Tautomerism

The 1,2,4-triazole ring can exist in three primary annular tautomeric forms, distinguished by the position of the mobile proton on the nitrogen atoms: the 1H, 2H, and 4H tautomers. Computational studies on the parent 1,2,4-triazole consistently indicate that the 1H-tautomer is the most stable form.

Keto-Enol Tautomerism

In addition to the annular tautomerism, the presence of the hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism. The "enol" form is the 3-hydroxy-1,2,4-triazole, while the "keto" form is the 1,2,4-triazol-3-one. Quantum chemical calculations on related 1,2,4-triazol-3-one systems suggest that the keto form is generally the more stable and predominant species in the gas phase.[1]

The Interplay: Possible Tautomers of this compound

The combination of annular and keto-enol tautomerism leads to several potential structures for this compound in solution. The primary forms to consider are the 1H-keto, 2H-keto, 4H-keto, and the various hydroxy (enol) forms. The relative stability of these tautomers is governed by a delicate balance of electronic and steric effects of the methyl substituent, as well as the stabilizing or destabilizing interactions with the solvent.[1]

Figure 1: Tautomeric equilibria of this compound.

Experimental Investigation of Tautomeric Equilibria

A multi-faceted approach combining several analytical techniques is essential to unambiguously determine the predominant tautomeric form and to study the dynamics of the equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of tautomerism in solution.[2] By analyzing chemical shifts, coupling constants, and signal integrations, one can gain detailed insights into the structures and relative populations of the different tautomers.

Step-by-Step Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[3]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry NMR tube.[4] The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[1]

-

Ensure the sample is fully dissolved to form a homogenous solution, filtering if necessary to remove any particulate matter.[5]

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration. A typical starting point is a D1 of 30 seconds.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Identify distinct signals corresponding to each tautomer. Protons on the methyl group and the triazole ring will likely have different chemical shifts for each tautomeric form.

-

Carefully integrate the signals corresponding to a specific proton (e.g., the methyl protons) for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[6]

-

The equilibrium constant (K_t) can be calculated from the ratio of the integrated areas of the signals for the two tautomers.[7]

-

¹³C and ¹⁵N NMR Spectroscopy: These techniques provide complementary information. The chemical shift of the carbon at the 3-position can be particularly informative for distinguishing between the keto (C=O) and enol (C-OH) forms.[8] ¹⁵N NMR can directly probe the nitrogen environment and help elucidate the position of the proton in the annular tautomers.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct electronic absorption spectra.[9] The influence of solvent polarity on the absorption maxima (solvatochromism) can provide valuable clues about the nature of the predominant tautomer.[10]

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a series of dilutions of the stock solution in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.[11]

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

Analyze the absorption maxima (λ_max) and molar absorptivities (ε) for each solution.

-

A shift in λ_max with changing solvent polarity can indicate a change in the tautomeric equilibrium. Generally, a bathochromic shift (to longer wavelengths) with increasing solvent polarity suggests that the excited state is more polar than the ground state.

-

By comparing the spectra in different solvents to the spectra of "locked" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl), one can assign the absorption bands to specific tautomers.

-

The equilibrium constant in a given solvent can be determined by deconvolution of the overlapping absorption bands if the molar absorptivities of the individual tautomers are known or can be estimated.[12][13]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[14] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can help in the assignment of spectroscopic data.

General Workflow for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[15][16] The choice of solvent can influence the crystal packing and potentially the tautomeric form that crystallizes.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions, including the location of the mobile proton, which definitively identifies the tautomer present in the crystal lattice.

Figure 2: Experimental workflow for the analysis of tautomerism.

Computational Modeling of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[17]

Choice of Computational Method

Commonly used DFT functionals for studying tautomerism include B3LYP and the M06 suite of functionals (e.g., M06-2X).[10] The M06-2X functional is often recommended for thermochemistry and systems where non-covalent interactions are important. A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure.[18]

Modeling Solvent Effects

To accurately predict tautomeric equilibria in solution, it is crucial to account for solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[12]

Step-by-Step Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the desired solvents using the chosen DFT method and basis set (e.g., M06-2X/6-311++G(d,p) with the PCM model).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

Energy Analysis: Compare the relative Gibbs free energies of the tautomers in each environment. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The equilibrium constant can be calculated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(K_t).[19]

Figure 3: Computational workflow for tautomer analysis.

Data Summary and Interpretation

A comprehensive understanding of the tautomeric behavior of this compound requires the integration of both experimental and computational data.

Table 1: Predicted Relative Energies of Tautomers of a Related System (2,4-dihydro-3H-1,2,4-triazol-3-one) by DFT

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1H-keto | 0.00 | 0.00 |

| 2H-keto | +2.5 | +1.8 |

| 4H-keto | +5.0 | +3.5 |

| 3-hydroxy (enol) | +8.2 | +6.5 |

Note: This data is for a closely related parent compound and serves as an illustrative example. The methyl group in this compound will influence these relative energies.

Table 2: Representative ¹H NMR Chemical Shifts for Tautomer Analysis

| Proton | Keto Tautomer (ppm) | Enol Tautomer (ppm) |

| N-H | 10.0 - 12.0 | 12.0 - 14.0 |

| C-CH₃ | 2.2 - 2.5 | 2.1 - 2.4 |

| O-H | - | 9.0 - 11.0 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific annular tautomer.[20]

Conclusion and Future Directions

The tautomeric landscape of this compound is a complex interplay of annular and keto-enol forms. A robust characterization of this equilibrium in solution necessitates a synergistic approach, combining high-resolution spectroscopic techniques with state-of-the-art computational modeling. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to confidently elucidate the predominant tautomeric forms and quantify their relative populations in various solvent environments.

Future research should focus on obtaining high-quality experimental data for this compound in a wide range of solvents to build a more complete picture of its tautomeric behavior. Furthermore, investigating the influence of pH on the tautomeric equilibrium will be crucial for understanding its behavior in physiological conditions, a critical aspect for its potential applications in drug development. The insights gained from such studies will undoubtedly contribute to the rational design of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

References

-

Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Theory and Computation. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PubMed Central. [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution. bioRxiv. [Link]

-

Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

-

Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

-

Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. [Link]

-

Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. PubMed. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Keto-enol content in solvents of different polarity. ResearchGate. [Link]

-

Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. [Link]

-

Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, C19H14FN5O. ResearchGate. [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. [Link]

-

Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]

-

Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

-

2: Determination of an Equilibrium Constant. Chemistry LibreTexts. [Link]

-

Common mistakes in molecular modeling involving B3LYP functional. atomistica.online. [Link]

-

Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Quantitative 1H NMR spectroscopy. ResearchGate. [Link]

-

Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

-

Quantitative NMR Spectroscopy. University of Cambridge. [Link]

-

Using Colorimetry to Calculate Equilibrium Constants. Science Ready. [Link]

-

1 Chemistry 112 SPECTROPHOTOMETRIC DETERMINATION OF AN EQUILIBRIUM CONSTANT INTRODUCTION The principle underlying a spectrophoto. Unknown Source. [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Link]

-

X-ray structure of 5-methyl-11-(1-benzyl-1H-1,2,3-triazol-4-yl).... ResearchGate. [Link]

-

Experimental UV-Visible spectra of 3,5-diamino-1,2,4- triazole Frontier.... ResearchGate. [Link]

-

Lab 11 - Spectroscopic Determination of an Equilibrium Constant. WebAssign. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

-

synthesis of 15n-labeled isomers of 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one. Unknown Source. [Link]

-

3H-1,2,4-Triazol-3-one, 1,2-dihydro-. the NIST WebBook. [Link]

-

a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed. [Link]

-

4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Unknown Source. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. researchgate.net [researchgate.net]

- 10. atomistica.online [atomistica.online]

- 11. benchchem.com [benchchem.com]

- 12. scienceready.com.au [scienceready.com.au]

- 13. cerritos.edu [cerritos.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

spectroscopic data (NMR, IR, MS) of 5-methyl-1H-1,2,4-triazol-3-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-1,2,4-triazol-3-ol

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous structure elucidation. We explore the compound's critical tautomeric nature and present predicted spectral data based on established principles and literature on related triazole derivatives. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Part 1: Foundational Chemistry of this compound

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound containing three nitrogen atoms. A key feature of this and related hydroxy-triazoles is the existence of a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent's polarity. This equilibrium is fundamental to understanding its reactivity and interpreting its spectroscopic data, as both forms may be present and detectable.

Caption: Tautomeric equilibrium of the target compound.

Significance in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The specific substitution pattern and functional groups of derivatives like this compound are crucial for their pharmacological profile. Therefore, precise and accurate structural characterization is a non-negotiable prerequisite for any drug discovery and development program.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with exchangeable protons and potential tautomerism, careful selection of experimental parameters is key to acquiring meaningful data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to be relatively simple. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange of N-H and O-H protons with deuterium, allowing for their observation as broad singlets.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | Methyl group attached to an sp² carbon of the electron-deficient triazole ring.[3] |

| -NH | ~11.0 - 13.0 | Broad Singlet (br s) | Acidic proton on a triazole ring nitrogen, position can vary based on tautomer.[4] |

| -OH | ~9.0 - 11.0 | Broad Singlet (br s) | Hydroxyl proton of the '-ol' tautomer, highly dependent on concentration and temperature. |

-

Expert Insight: The broadness of the NH and OH signals is due to quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange. The observation of two distinct broad signals in these downfield regions would provide strong evidence for the presence of the hydroxy tautomer in solution. The keto tautomer would show two different NH signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. Given the structure, three distinct signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -CH₃ | ~10 - 15 | Typical range for a methyl group on an aromatic heterocycle. |

| C3 (-OH / =O) | ~155 - 165 | Carbon atom attached to two heteroatoms (N and O). The keto tautomer's C=O would be further downfield.[5] |

| C5 (-CH₃) | ~145 - 155 | Carbon atom attached to a methyl group and two ring nitrogens.[5] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is particularly useful for probing the tautomeric equilibrium.

Table 3: Predicted Characteristic IR Absorption Bands (Solid State, KBr or ATR)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| O-H / N-H Stretch | 3400 - 2800 (very broad) | Strong | Overlapping stretches from OH and NH groups involved in extensive hydrogen bonding. |

| C=O Stretch (Keto form) | ~1720 - 1680 | Strong | A strong absorption in this region is a definitive marker for the presence of the keto tautomer. |

| C=N Stretch (Ring) | ~1650 - 1550 | Medium-Strong | Characteristic of the triazole ring system. |

| C-N Stretch (Ring) | ~1300 - 1200 | Medium | Further evidence of the heterocyclic ring structure. |

-

Trustworthiness through Causality: The presence or absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is the most direct way to assess the dominant tautomer in the solid state. If the compound exists primarily as the hydroxy tautomer, this peak will be absent, and the broad O-H/N-H band will dominate the higher wavenumber region.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, likely producing a protonated molecular ion [M+H]⁺.

-

Molecular Weight: C₃H₅N₃O

-

Exact Mass: 99.0433 g/mol

-

Expected [M+H]⁺: m/z 100.0511

Fragmentation Analysis

Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecular ion will fragment in a predictable manner. A plausible fragmentation pathway would involve initial losses of small, stable molecules.

Table 4: Predicted Major Mass Fragments (ESI-MS/MS)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 100 | [C₃H₆N₃O]⁺ | Protonated molecular ion. |

| 82 | [C₃H₄N₃]⁺ | Loss of water (H₂O) from the protonated molecule. |

| 58 | [C₂H₄N₂O]⁺ | Loss of hydrogen cyanide (HCN) from the ring. |

| 43 | [CH₃N₂]⁺ | Cleavage of the ring, potentially forming the methyldiazenyl cation. |

Caption: Plausible fragmentation pathway for [M+H]⁺.

Part 5: Experimental Protocols

The following are generalized, step-by-step protocols. For optimal results, these should be adapted to the specific instrumentation available.

Overall Analytical Workflow

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition

-

Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol for IR Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol for MS Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture. Dilute this stock to a final concentration of ~1-10 µg/mL for analysis.

-

LC Method: If chromatographic separation is needed, use a C18 column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid). Otherwise, use flow injection analysis.

-

MS Parameters (Positive ESI Mode):

-

Set the ion source to positive electrospray mode.

-

Optimize source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow/temperature.

-

Set the mass analyzer to scan a relevant range (e.g., m/z 50-200) for full scan analysis.

-

For fragmentation data, perform a separate MS/MS experiment, selecting the protonated molecular ion (m/z 100) as the precursor.

-

Part 6: Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR define the core carbon-hydrogen framework, IR spectroscopy provides crucial insight into the functional groups and dominant tautomeric form. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization required for advancing chemical and pharmaceutical research.

Part 7: References

-

Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5), 1234.

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), 020015. [Link]

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing.

-

Various Authors. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

-

Singh, A. K., & Singh, S. K. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4). [Link]

-

Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8794. [Link]

-

Horetski, M., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(15), 4485. [Link]

-

SpectraBase. (n.d.). 5-METHYL-3-(4-HYDROXYPHENYLAZO)-1,2,4-TRIAZOLE. [Link]

-

Al-Jumaili, H. H. A., & Al-Lami, H. S. K. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 28(1), 124-132. [Link]

-

Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate. [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

-

Al-Bayati, R. I. H. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. [Link]

-

SpectraBase. (n.d.). 4H-1,2,4-triazol-3-ol, 5-[(phenylmethyl)thio]-. [Link]

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. ijrpc.com [ijrpc.com]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

crystal structure analysis of 5-methyl-1H-1,2,4-triazol-3-ol

An In-depth Technical Guide to the Crystal Structure Analysis of 5-methyl-1H-1,2,4-triazol-3-ol

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] A thorough understanding of the three-dimensional atomic arrangement of these compounds is crucial for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the , a representative member of this important class of heterocyclic compounds. While a definitive published crystal structure for this specific molecule is not available, this paper will detail the established methodologies for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, drawing upon data from closely related analogs to illustrate the expected structural features and intermolecular interactions. The critical role of tautomerism and hydrogen bonding in defining the solid-state architecture of such systems will also be a central focus.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged structure in drug discovery, appearing in a wide range of pharmaceuticals with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The specific substitutions on the triazole core modulate its physicochemical properties and its ability to interact with biological targets. The title compound, this compound, possesses key functional groups—a methyl group, a hydroxyl group, and the triazole backbone—that can participate in various non-covalent interactions.

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the molecular structure of crystalline solids.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are essential for understanding the molecule's conformational preferences and its interactions with its environment. This structural insight is invaluable for computational modeling, drug design, and understanding the solid-state properties of active pharmaceutical ingredients (APIs).

A significant aspect of the chemistry of 1,2,4-triazol-3-ols is the potential for tautomerism. These compounds can exist in equilibrium between the keto (triazol-3-one) and enol (triazol-3-ol) forms. The predominant tautomer in the solid state is determined by factors such as the electronic nature of substituents and the intermolecular interactions within the crystal lattice.

Synthesis and Crystallization: From Molecule to Single Crystal

A plausible and commonly employed synthetic route to this compound involves the cyclization of a substituted semicarbazide derivative. High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution by slow evaporation.

Synthetic Protocol

A general method for the synthesis of 1,2,4-triazole derivatives often involves the reaction of a hydrazide with an appropriate cyclizing agent.[4] For this compound, a potential route starts from acetylhydrazine.

-

Step 1: Formation of the Semicarbazide Intermediate. Acetylhydrazine is reacted with a source of cyanate, such as potassium cyanate, in an acidic aqueous solution to form 1-acetylsemicarbazide.

-

Step 2: Cyclization. The 1-acetylsemicarbazide is then subjected to base-catalyzed cyclization. Heating the intermediate in an aqueous solution of a base like sodium hydroxide promotes the intramolecular condensation and ring closure to yield the sodium salt of this compound.

-

Step 3: Protonation and Isolation. The reaction mixture is cooled and then carefully acidified with a mineral acid (e.g., HCl) to protonate the triazolate and precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried.

Crystallization Protocol

The procurement of diffraction-quality single crystals is a critical, and often empirical, step. Slow evaporation from a suitable solvent is a widely used technique.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a solvent in which it has moderate solubility. A mixture of solvents, such as ethanol and water, can also be effective.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Harvesting: Once well-formed, transparent crystals are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data are processed to yield a set of reflection intensities, which are then used for structure solution and refinement.

Structure Solution and Refinement

The phases of the reflections are determined using direct methods or Patterson methods, which generate an initial electron density map. An initial model of the molecule is built into this map, and the atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Crystallographic Data

The following table presents representative crystallographic data for a closely related 1,2,4-triazol-5(4H)-one derivative, which serves as a model for what can be expected for this compound.[5]

| Parameter | Representative Value (Analog) |

| Chemical Formula | C₁₀H₇ClF₃N₃O |

| Formula Weight | 277.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.286 (3) |

| b (Å) | 13.610 (3) |

| c (Å) | 11.231 (2) |

| β (°) | 100.91 (3) |

| Volume (ų) | 2294.3 (8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.605 |

| R-factor (R1) | 0.050 |

| wR2 | 0.143 |

Molecular and Crystal Structure: A Detailed Analysis

The molecular structure of this compound is expected to feature a planar 1,2,4-triazole ring. The precise bond lengths and angles will be influenced by the tautomeric form present in the crystal.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. [6]It maps the close contacts between neighboring molecules, providing a fingerprint plot that highlights the relative contributions of different types of interactions (e.g., H···H, O···H, N···H) to the overall crystal packing. This analysis provides a deeper understanding of the forces that govern the supramolecular architecture.

Conclusion

The , as projected from the study of its close analogs, reveals a planar heterocyclic molecule likely existing in its keto tautomeric form in the solid state. The crystal packing is expected to be dominated by a robust network of N-H···O and N-H···N hydrogen bonds, which dictate the supramolecular assembly. This detailed structural information is paramount for understanding the physicochemical properties of this compound and for guiding its potential applications in drug development and materials science. Further experimental studies to determine the definitive crystal structure of the title compound are warranted to validate these informed predictions.

References

- Benchchem. (n.d.). Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography.

- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.

- CORE. (2010). Crystal Structures of two Triazole Derivatives.

- NIH. (n.d.). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate.

- ResearchGate. (2015). Crystal Structures of two Triazole Derivatives.

- NIH. (n.d.). 4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one.

- MDPI. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative.

- ScienceDirect. (2014). On tautomerism of 1,2,4-triazol-3-ones.

- ResearchGate. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino].

- ResearchGate. (2006). 3-Methyl-1-phenyl-4,5-dihydro-1,2,4-triazol-5(1H)-one.

- Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

- NIH. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.

- NIH. (n.d.). 5-methyl-1H-1,2,3-triazol-4-yl}ethanone.

- MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- NIH. (2021). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4.

- MDPI. (n.d.). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid.

- ResearchGate. (2024). Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, C19H14FN5O.

-

ResearchGate. (n.d.). X-ray structure of 5-methyl-11-(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy-12H-quino [3,4-b] [1][7]benzothiazinium chloride 2f. Retrieved from

- Wikipedia. (n.d.). 1,2,4-Triazole.

Sources

- 1. 1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Biological Activity Screening of 5-Methyl-1H-1,2,4-triazol-3-ol Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] Among its myriad of substituted forms, the 5-methyl-1H-1,2,4-triazol-3-ol scaffold has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for the biological activity screening of this compound derivatives. We will delve into the causality behind experimental choices for evaluating antimicrobial, antifungal, anticancer, and enzyme inhibitory activities, offering field-proven insights and detailed, self-validating protocols.

Introduction: The this compound Core - A Privileged Structure

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of an amide bond, offering enhanced stability and favorable interactions with biological targets.[4] The specific substitution pattern of a methyl group at the 5-position and a hydroxyl group at the 3-position (or its tautomeric oxo form) on the 1H-1,2,4-triazole ring imparts a unique combination of electronic and steric properties. This particular arrangement can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby modulating its interaction with biological macromolecules.

Derivatives of this core structure have garnered significant attention due to their potential as:

-

Antimicrobial Agents: Exhibiting activity against a range of pathogenic bacteria.[5]

-

Antifungal Agents: Serving as a foundational structure for novel antifungal drugs.[6]

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines.[7][8]

-

Enzyme Inhibitors: Modulating the activity of key enzymes implicated in various diseases.[1][2][9]

This guide will provide the technical framework for robustly screening novel derivatives of this compound for these key biological activities.

Antimicrobial Activity Screening: A Multi-pronged Approach

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have shown promise in this area. A comprehensive screening strategy involves both qualitative and quantitative assessments.

Initial Screening: Agar Disc Diffusion Method

This method provides a preliminary, qualitative assessment of antibacterial activity. The principle lies in the diffusion of the test compound from a saturated paper disc through an agar medium inoculated with a specific bacterial strain. The presence of a clear zone of inhibition around the disc indicates antibacterial activity.

Experimental Protocol:

-

Preparation of Bacterial Inoculum: Aseptically transfer a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a sterile nutrient broth and incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Aseptically place sterile paper discs (6 mm in diameter) on the inoculated agar surface. Impregnate each disc with a specific concentration of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Observation: Measure the diameter of the zone of inhibition in millimeters.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum (prepared as in the disc diffusion method, but diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well) to all wells.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative 1 | 16 | 32 | >64 |

| Derivative 2 | 8 | 16 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial activity screening.

Antifungal Activity Screening: Combating Fungal Pathogens

Similar to bacteria, fungal infections pose a significant threat, particularly in immunocompromised individuals. The 1,2,4-triazole core is famously present in many antifungal drugs like fluconazole.[6] Screening for antifungal activity follows a similar path to antimicrobial screening.

Broth Microdilution Method for Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a widely accepted standard for determining the MIC of antifungal agents against yeast.

Experimental Protocol:

-

Preparation of Fungal Inoculum: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium.

-

Preparation of Test Compound Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the diluted fungal inoculum to each well.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antifungal drug like Fluconazole should be used as a positive control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control.

Data Presentation:

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| Derivative 3 | 4 | 16 |

| Derivative 4 | 2 | 8 |

| Fluconazole | 1 | 64 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The evaluation of the anticancer potential of this compound derivatives is crucial. In vitro cytotoxicity assays against a panel of human cancer cell lines are the first step in this process.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation:

| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| Derivative 5 | 15.2 | 22.5 |

| Derivative 6 | 8.7 | 12.1 |

| Doxorubicin | 0.9 | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Anticancer Screening:

Caption: Workflow for in vitro anticancer activity screening.

Enzyme Inhibition Assays: A Mechanistic Approach

Many drugs exert their therapeutic effects by inhibiting specific enzymes. 1,2,4-triazole derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE), α-glucosidase, and others.[1][2][10]

General Protocol for Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol is based on the Ellman method, which measures the activity of AChE by the formation of a yellow-colored product.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide - ATCI), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a short period.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at 412 nm using a microplate reader.

-

Calculation of Inhibition: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

| Compound | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |

| Derivative 7 | 5.6 | 18.3 |

| Derivative 8 | 2.1 | 9.8 |

| Galantamine (AChE inhibitor) | 0.5 | - |

| Acarbose (α-glucosidase inhibitor) | - | 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 3. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. synergypublishers.com [synergypublishers.com]

- 8. synergypublishers.com [synergypublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

potential pharmacological relevance of the 1,2,4-triazole core structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Heterocyclic Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, stands out as one such "privileged scaffold".[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug design and development.[3][4][5] The unique physicochemical properties of the 1,2,4-triazole nucleus, including its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[6][7] This guide provides a comprehensive exploration of the pharmacological relevance of the 1,2,4-triazole core, delving into its synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern its efficacy.

General Synthesis of the 1,2,4-Triazole Ring System

The construction of the 1,2,4-triazole ring can be achieved through several synthetic pathways. Classical methods, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational in the synthesis of these heterocycles.[8][9] Modern approaches often offer milder reaction conditions and greater functional group tolerance.[10] A common and versatile method involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification. Another approach utilizes the condensation of hydrazines with formamide.[11] The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring.

Caption: A generalized workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.

Diverse Pharmacological Applications of the 1,2,4-Triazole Scaffold

The therapeutic potential of 1,2,4-triazole derivatives spans a wide array of diseases, underscoring the scaffold's significance in medicinal chemistry.[3][12]

Antifungal Activity: A Cornerstone of Azole Antifungals

The most prominent and well-established application of 1,2,4-triazoles is in the development of antifungal agents.[11] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the clinical success of this chemical class.[4][13][14]

Mechanism of Action: The primary mechanism by which triazole antifungals exert their effect is through the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][15] The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[1] This leads to the accumulation of toxic methylated sterols, which alters membrane fluidity and integrity, ultimately inhibiting fungal growth.[1]

Caption: Diverse anticancer mechanisms of action for 1,2,4-triazole derivatives.

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of a 1,2,4-triazole compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Test compound (1,2,4-triazole derivative) dissolved in DMSO.

-

Standard anticancer drug (e.g., Doxorubicin).

-

MCF-7 human breast cancer cell line.

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

Sterile 96-well plates.

-

CO₂ incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and the standard drug in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antiviral Activity: A Broad-Spectrum Response

The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug Ribavirin. [4][16]This highlights the potential of this heterocycle in combating various viral infections. [6][17][18]Derivatives of 1,2,4-triazole have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus. [17][19] Mechanism of Action: The antiviral mechanisms of 1,2,4-triazole derivatives can vary. For example, Ribavirin, a guanosine analog, is thought to interfere with viral RNA synthesis and capping. Other derivatives may inhibit viral enzymes such as proteases or reverse transcriptases. [13]

Anti-inflammatory and Other Biological Activities

The pharmacological versatility of the 1,2,4-triazole core extends to other therapeutic areas. Numerous derivatives have been reported to possess anti-inflammatory, analgesic, antibacterial, anticonvulsant, and antidepressant activities. [20][21][22]The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [23][24]

Structure-Activity Relationship (SAR) and Physicochemical Properties

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring. [25][26]Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. [27] The physicochemical properties of the 1,2,4-triazole ring, such as its polarity and ability to form hydrogen bonds, contribute to improved water solubility and drug-target interactions. [7][28]The metabolic stability of the triazole ring is another advantageous feature in drug discovery. [7]

| Pharmacological Activity | Key Structural Features and SAR Insights | Example Compounds | Biological Target/Mechanism |

|---|---|---|---|

| Antifungal | Halogen-substituted aromatic rings separated from the triazole by a two-carbon linker are often associated with potent activity. The 2,4-disubstitution pattern on a phenyl ring is particularly effective. | Fluconazole, Itraconazole, Voriconazole [11] | Lanosterol 14α-demethylase (CYP51) Inhibition [1][12] |

| Anticancer | The substitution pattern determines the specific anticancer mechanism. For aromatase inhibitors, specific interactions with the enzyme's active site are crucial. For tubulin inhibitors, moieties that mimic colchicine's binding are important. [29][30] | Letrozole, Anastrozole [29] | Aromatase Inhibition, Tubulin Polymerization Inhibition [29][30] |

| Antiviral | The triazole ring can serve as a bioisostere for other functional groups in nucleoside analogs, or it can be part of a non-nucleoside inhibitor scaffold. [6] | Ribavirin [16] | Inhibition of viral RNA synthesis and other viral enzymes [13] |

| Anti-inflammatory | Incorporation of moieties known to interact with the active sites of COX or LOX enzymes can lead to potent anti-inflammatory agents. [23] | Various synthetic derivatives [31] | COX/LOX Inhibition [23] |

| Antibacterial | Fused triazole systems, such as triazolothiadiazines, have shown promising antibacterial activity. [12]| Synthetic triazolothiadiazine derivatives [12]| Inhibition of bacterial growth (various mechanisms) |

Conclusion and Future Perspectives

The 1,2,4-triazole core has proven to be an exceptionally fruitful scaffold in the quest for new therapeutic agents. Its presence in a number of clinically successful drugs validates its importance in medicinal chemistry. [4][29]The diverse range of biological activities associated with this heterocycle, including antifungal, anticancer, antiviral, and anti-inflammatory effects, ensures its continued relevance in drug discovery. [12][32] Future research will likely focus on the design of novel 1,2,4-triazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. [33]The exploration of hybrid molecules, where the 1,2,4-triazole ring is combined with other pharmacophores, holds promise for the development of multi-target drugs. [27]As our understanding of disease biology deepens, the rational design of 1,2,4-triazole-based compounds targeting novel biological pathways will undoubtedly lead to the next generation of innovative medicines.

References

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422.